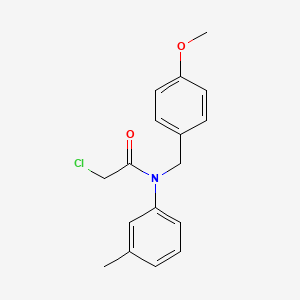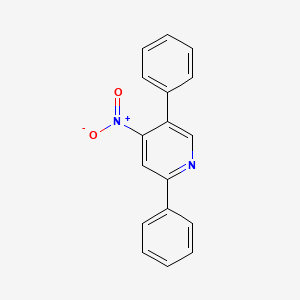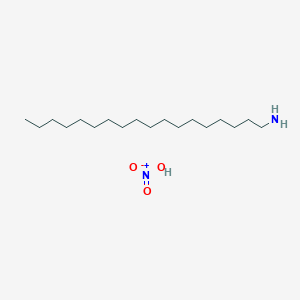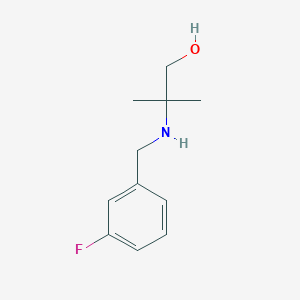![molecular formula C17H20Cl2N2O B14137755 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol CAS No. 89279-22-1](/img/structure/B14137755.png)
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is a complex organic compound characterized by its phenolic structure and the presence of dichlorophenyl and dimethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylamine with 3-(dimethylamino)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}ethanol
- 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}methane
Uniqueness
2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89279-22-1 |
|---|---|
Formule moléculaire |
C17H20Cl2N2O |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-[2,4-dichloro-N-[3-(dimethylamino)propyl]anilino]phenol |
InChI |
InChI=1S/C17H20Cl2N2O/c1-20(2)10-5-11-21(16-6-3-4-7-17(16)22)15-9-8-13(18)12-14(15)19/h3-4,6-9,12,22H,5,10-11H2,1-2H3 |
Clé InChI |
WWYMJUWPWFRISL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)

![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)



![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)

![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)

![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
